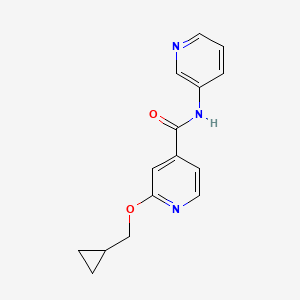

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide

Description

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide is a chemical compound that features a cyclopropylmethoxy group attached to a pyridin-3-yl ring, which is further connected to an isonicotinamide moiety

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-pyridin-3-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(18-13-2-1-6-16-9-13)12-5-7-17-14(8-12)20-10-11-3-4-11/h1-2,5-9,11H,3-4,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZAIKVNYUSTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.

Coupling with pyridin-3-yl ring: The cyclopropylmethoxy halide is then reacted with a pyridin-3-yl derivative under suitable conditions to form the intermediate compound.

Formation of isonicotinamide moiety: The intermediate is then coupled with isonicotinic acid or its derivatives to form the final product, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide can be compared with other similar compounds, such as:

2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide: This compound has a similar structure but with the pyridinyl group attached at a different position, leading to different chemical and biological properties.

2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide: Another similar compound with the pyridinyl group attached at the 4-position, which may result in variations in its reactivity and applications.

Biological Activity

Introduction

2-(Cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2034244-65-8 |

The compound exhibits its biological effects primarily through the inhibition of certain enzymes and pathways critical in disease processes, particularly in cancer and inflammation. It has been shown to interact with:

- PARP Enzymes : Inhibits poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents .

- GSK-3 Pathway : Potentially acts as a glycogen synthase kinase 3 (GSK-3) inhibitor, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting DNA damage.

Case Study: HeLa Cells

In a study involving HeLa cells, the compound exhibited an IC50 value of approximately 1.35 μM, indicating its potency in inducing cell death through PARP inhibition . The compound's ability to sensitize cells to hydroxyurea-induced DNA damage further underscores its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

The compound also shows promise in modulating inflammatory responses. It has been linked to the inhibition of TNF-alpha release in macrophages, suggesting a role in treating inflammatory diseases .

Comparative Efficacy

A comparative analysis of various compounds with similar structures reveals that this compound holds a competitive edge in terms of potency and selectivity against target enzymes.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 1.35 | PARP Inhibition |

| Veliparib | 1.8 | PARP Inhibition |

| BAY1834845 (Zabedosertib) | 0.51 | IRAK4 Inhibition |

Q & A

Q. What are the common synthetic routes for 2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential substitution, reduction, and condensation steps. For example, a pyridinylmethoxy intermediate can be synthesized via nucleophilic aromatic substitution using cyclopropylmethanol under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent reduction of nitro groups to amines may employ iron powder in acidic media (e.g., HCl/Fe, 50–60°C). Final amide bond formation can utilize carbodiimide-based coupling agents (e.g., EDCl/HOBt) with cyanoacetic acid derivatives. Optimization should focus on:

- Catalyst selection : Use of phase-transfer catalysts to enhance substitution efficiency.

- Temperature control : Maintaining mild conditions (≤80°C) to prevent decomposition.

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) to isolate high-purity product.

Yield improvements (≥70%) are achievable by iterative adjustment of stoichiometry and solvent polarity .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm; pyridinyl aromatic protons at δ 7.0–8.5 ppm).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable.

Purity assessment should include elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to detect polymorphic forms .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of novel derivatives of this compound?

- Methodological Answer : Computational strategies include:

- Density Functional Theory (DFT) : To predict regioselectivity in substitution reactions and optimize transition-state geometries.

- Molecular docking : Screening against target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives with enhanced binding affinity.

- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) to explore alternative synthetic pathways and minimize side reactions.

Validation requires correlation with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Address these by:

- Metabolite profiling : LC-MS/MS to identify major metabolites (e.g., oxidative cleavage of cyclopropyl groups).

- Pharmacokinetic studies : Measuring plasma half-life (t₁/₂) and tissue distribution in rodent models.

- Prodrug modification : Introducing hydrolyzable groups (e.g., ester linkages) to enhance solubility and sustained release.

Cross-validate results using in silico ADMET predictors (e.g., SwissADME) to prioritize analogs with balanced potency and pharmacokinetics .

Q. What mechanistic insights are critical for understanding the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Key factors include:

- Electrophilicity of the pyridine ring : Enhanced by electron-withdrawing groups (e.g., cyano substituents).

- Steric effects : Cyclopropylmethoxy groups may hinder nucleophilic attack at the 4-position of the pyridine ring.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.

Mechanistic studies should employ kinetic isotope effects (KIEs) and Hammett plots to quantify substituent impacts .

Q. How can reaction fundamentals and reactor design principles improve scalability for this compound?

- Methodological Answer : Apply principles from chemical engineering design:

- Continuous-flow reactors : To enhance heat/mass transfer and reduce reaction time (e.g., microfluidic systems for nitro reduction).

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.

- Design of Experiments (DOE) : Taguchi methods to optimize parameters (temperature, residence time) for ≥90% yield.

Pilot-scale trials must adhere to CRDC guidelines for reaction fundamentals and reactor design (RDF2050112) .

Suggested Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.